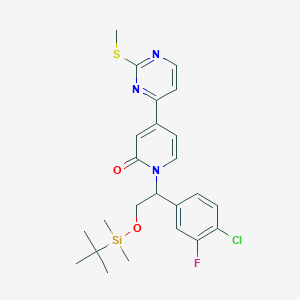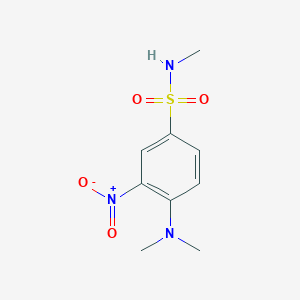![molecular formula C18H15ClN2O3S B11826226 4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-氯-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶-2-基)-2-甲基丁-3-炔-2-醇是一种复杂的有机化合物,具有独特的结构,结合了多个官能团
准备方法
合成路线和反应条件
4-(4-氯-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶-2-基)-2-甲基丁-3-炔-2-醇的合成通常涉及多个步骤,从市售原料开始。关键步骤通常包括:
吡咯并[2,3-b]吡啶核的形成: 可以通过涉及适当前体的环化反应来实现。
苯磺酰基的引入: 此步骤通常涉及使用苯磺酰氯等试剂的磺酰化反应。
炔烃的形成: 炔烃部分可以通过偶联反应(例如Sonogashira偶联)引入,使用适当的炔基前体。
工业生产方法
该化合物的工业生产可能会涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器和先进的纯化技术,如色谱法。
化学反应分析
反应类型
4-(4-氯-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶-2-基)-2-甲基丁-3-炔-2-醇可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除或修饰某些官能团。
取代: 氯原子可以被其他亲核试剂取代,从而产生各种衍生物。
常用试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等试剂。
还原: 常用的还原剂包括氢化铝锂和硼氢化钠。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用。
主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会产生亚砜或砜,而取代反应可能会产生具有不同官能团的各种衍生物。
科学研究应用
化学
在化学领域,该化合物可用作合成更复杂分子的构建单元。其独特的结构允许探索新的反应途径和机制。
生物学
在生物学研究中,该化合物的衍生物可能会被研究其作为酶抑制剂的潜力,或作为探针来研究生物过程。
医学
在药物化学中,可以探索该化合物潜在的治疗特性。其结构表明它可能与特定的生物靶标相互作用,使其成为药物开发的候选者。
工业
在工业领域,该化合物可用于开发具有独特特性的新材料,例如先进的聚合物或涂料。
作用机制
4-(4-氯-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶-2-基)-2-甲基丁-3-炔-2-醇发挥其作用的机制将取决于其特定的应用。在生物学背景下,它可能与酶或受体相互作用,调节其活性。所涉及的分子靶标和途径需要通过详细的生化研究来阐明。
相似化合物的比较
类似化合物
- 4-(4-氯-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶-2-基)-2-甲基丁-3-炔-2-醇
- 1-(3-氯-4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-基)-5-(甲基(丙-2-炔-1-基)氨基)-1H-吡唑-4-腈
独特性
4-(4-氯-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶-2-基)-2-甲基丁-3-炔-2-醇的独特性在于其官能团的组合,这允许广泛的化学修饰和应用。其结构为开发具有多种特性的新化合物提供了通用的平台。
属性
分子式 |
C18H15ClN2O3S |
|---|---|
分子量 |
374.8 g/mol |
IUPAC 名称 |
4-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-2-yl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C18H15ClN2O3S/c1-18(2,22)10-8-13-12-15-16(19)9-11-20-17(15)21(13)25(23,24)14-6-4-3-5-7-14/h3-7,9,11-12,22H,1-2H3 |
InChI 键 |
GAZDPEKXLXEFJG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B11826151.png)

![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11826160.png)


![Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate](/img/structure/B11826178.png)

![methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B11826210.png)

![sodium;(2S,3R)-2-(carbamoylamino)-N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-hydroxybutanamide](/img/structure/B11826214.png)
![(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826223.png)
![Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide](/img/structure/B11826229.png)

